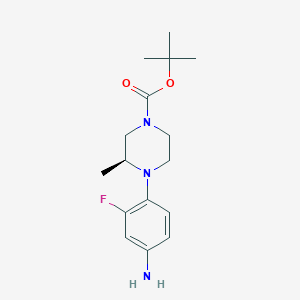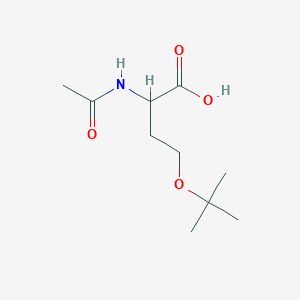![molecular formula C9H16N2O B1488363 2-アミノ-1-{2-アザビシクロ[2.2.1]ヘプタン-2-イル}プロパン-1-オン CAS No. 1290900-22-9](/img/structure/B1488363.png)
2-アミノ-1-{2-アザビシクロ[2.2.1]ヘプタン-2-イル}プロパン-1-オン
概要
説明
2-Amino-1-{2-azabicyclo[221]heptan-2-yl}propan-1-one is a complex organic compound characterized by its bicyclic structure and the presence of an amino group
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable scaffold for constructing various chemical entities.
Biology: In biological research, 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one is used to study enzyme-substrate interactions and to develop inhibitors for specific biological targets.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including polymer synthesis and catalysis.
作用機序
Target of Action
The primary target of 2-Amino-1-{2-azabicyclo[22It’s structurally related to a number of synthetic compounds that are inhibitors of rho-associated protein kinase .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-1-{2-azabicyclo[22Compounds with similar structures have been found to inhibit rho-associated protein kinase, which plays a key role in various cellular processes .
Result of Action
The molecular and cellular effects of 2-Amino-1-{2-azabicyclo[22Compounds with similar structures have been found to inhibit rho-associated protein kinase, which could potentially affect various cellular processes .
生化学分析
Biochemical Properties
2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in palladium-catalyzed 1,2-aminoacyloxylation reactions, which are essential for synthesizing oxygenated 2-azabicyclo[2.2.1]heptanes . These reactions proceed efficiently with a broad array of substrates, indicating the versatility of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one in biochemical processes. The interactions with enzymes and proteins are primarily catalytic, facilitating the formation of complex structures from simpler molecules.
Cellular Effects
The effects of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the synthesis of carbocyclic nucleosides, which are vital for DNA and RNA synthesis . The modulation of gene expression by 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one can lead to changes in cellular metabolism, impacting the overall function and health of the cells.
Molecular Mechanism
At the molecular level, 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound acts as a catalyst in enzyme-mediated reactions, facilitating the formation of complex structures. It also plays a role in enzyme inhibition or activation, depending on the specific biochemical context. The changes in gene expression induced by 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one are mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one remains stable under specific conditions, allowing for prolonged experimental observations . Its degradation products may also have significant biochemical effects, necessitating careful monitoring during long-term studies.
Dosage Effects in Animal Models
The effects of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and cellular damage . Threshold effects are also noted, where a specific dosage level triggers a significant biochemical response.
Metabolic Pathways
2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound participates in the synthesis of carbocyclic nucleosides, which are essential for nucleic acid metabolism . It also affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cells.
Transport and Distribution
Within cells and tissues, 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, impacting its biochemical activity . The transport mechanisms ensure that the compound reaches its target sites within the cells, facilitating its role in biochemical reactions.
Subcellular Localization
The subcellular localization of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one interacts with the appropriate biomolecules, exerting its biochemical effects efficiently.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
類似化合物との比較
2-Azabicyclo[2.2.1]heptane
2-Amino-2-bicyclo[2.2.1]heptan-2-ylpropanoic acid
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)
Uniqueness: 2-Amino-1-{2-azabicyclo[221]heptan-2-yl}propan-1-one stands out due to its specific structural features, such as the presence of the amino group at a particular position on the bicyclic core
特性
IUPAC Name |
2-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6(10)9(12)11-5-7-2-3-8(11)4-7/h6-8H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOAJFBCYSMDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCC1C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)







![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)




